molecular formula C21H19NO4 B3168518 4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic Acid CAS No. 929976-63-6

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic Acid

Cat. No. B3168518
CAS RN: 929976-63-6
M. Wt: 349.4 g/mol
InChI Key: IWMUNNGMJRKNSV-UHFFFAOYSA-N
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Description

“4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid” is a type of amino acid that is often used in solid-phase peptide synthesis. It has a molecular weight of 349.4 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,14,19H,10-12H2,(H,22,25)(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Bioaccumulative Properties of Carboxylic Acids

Carboxylic acids, particularly perfluorinated carboxylates (PFCAs), are environmentally persistent and have been detected in various wildlife, raising concerns about their bioaccumulation potential. Research has shown that the bioaccumulation of perfluorinated acids is directly related to the length of the compound's fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting the need for further research to fully characterize the bioaccumulation potential of PFCAs with longer chains (Conder et al., 2008).

Environmental and Biological Activity of Carboxylic Acids

The biological activity of natural carboxylic acids, such as their antioxidant, antimicrobial, and cytotoxic activities, varies with structural differences. For example, rosmarinic acid exhibits high antioxidant activity, which decreases in the order of rosmarinic acid > caffeic acid ~ chicoric acid > p-coumaric acid > cinnamic acid > benzoic acid. This variation suggests that the structure of carboxylic acids, including possibly "4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic Acid," could influence their bioactivity and potential applications in fields such as materials science and biochemistry (Godlewska-Żyłkiewicz et al., 2020).

Chemical and Physicochemical Properties

The physicochemical properties of carboxylic acids, including their reactivity and interaction with biological membranes, can be significant in understanding their role in various scientific applications. For instance, the understanding of biocatalyst inhibition by carboxylic acids is crucial for the engineering of robust microbial strains for industrial processes. This involves studying the impact of carboxylic acids on microbial cell membranes and internal pH, providing insights into how "this compound" might interact with biological systems (Jarboe et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMUNNGMJRKNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141350
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929976-63-6
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929976-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic Acid
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4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic Acid

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